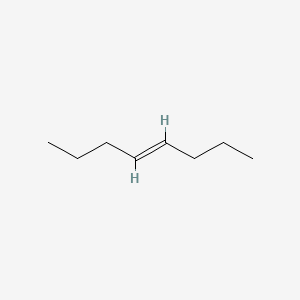

trans-4-Octene

説明

Contextualization within Contemporary Olefin Chemistry Research

Olefins, or alkenes, are a cornerstone of modern organic chemistry, and trans-4-octene (B86139) plays a notable role in advancing this field. Researchers utilize internal olefins like this compound to explore and develop new synthetic methodologies. For instance, it has been a key substrate in the development of cobalt-catalyzed allylic selective dehydrogenative Heck reactions, a significant transformation in modern Heck chemistry. rsc.org Studies have also investigated its behavior in tandem isomerization-hydroformylation reactions to produce valuable linear aldehydes like n-nonanal, a process of industrial interest. capes.gov.brresearchgate.net Furthermore, its reactions are studied to understand fundamental principles, such as the activating influence of bond multiplicity on reaction rates, as seen in studies comparing its reactivity to analogous alkanes and alkynes. royalsocietypublishing.org

Significance as a Prototypical Substrate for Mechanistic Elucidation in Catalysis

The well-defined structure of this compound makes it an ideal model substrate for elucidating reaction mechanisms in catalysis. Its use in stereoretentive olefin metathesis, for example, has helped in understanding the steric environments of ruthenium-based catalysts that govern the stereochemical outcome of the reaction. mdpi.com Mechanistic studies on its isomerization catalyzed by iridium pincer complexes have revealed surprising dichotomies in reaction pathways, influenced by ligand sterics. researchgate.net

Moreover, this compound has been instrumental in studying the kinetics and mechanisms of various other catalytic reactions. These include enantioselective sulfenofunctionalization, where it serves as a substrate to probe the formation and reactivity of key intermediates like thiiranium ions. nih.gov It has also been used in cross-metathesis reactions with other olefins to evaluate the efficiency and selectivity of different catalyst systems. nih.govgoogle.com The insights gained from these studies are crucial for the rational design of more efficient and selective catalysts for a wide range of chemical transformations. acs.org

Synthetic Routes and Chemical Properties

The synthesis and understanding of the chemical properties of this compound are fundamental to its application in research and industry.

Established Synthetic Methodologies

One common laboratory synthesis of this compound starts from 1-pentyne (B49018). chegg.comchegg.com The 1-pentyne is first deprotonated with a strong base like sodium amide in liquid ammonia, followed by alkylation with an ethyl halide (such as ethyl bromide) to form 4-octyne (B155765). chegg.com Subsequently, the 4-octyne is reduced to this compound using sodium in liquid ammonia, a classic method for the anti-hydrogenation of alkynes. chegg.com Another approach involves the oligomerization of 1-butene (B85601) over cobalt-based catalysts, which can produce a mixture of linear octenes, including this compound, through double bond shifts. osti.gov

Physical and Spectroscopic Data

This compound is a colorless liquid at room temperature. cymitquimica.com Its physical and spectroscopic properties are well-documented.

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | 122-123 °C |

| Density | 0.715 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.412 |

| Flash Point | 21 °C (69.8 °F) |

| Sources: chemicalbook.comnih.govsigmaaldrich.comalkalisci.comthegoodscentscompany.com |

Spectroscopic Data of this compound

| Technique | Key Features |

| ¹H NMR | Signals around 5.39 ppm (olefinic protons), 1.96 ppm (allylic protons), 1.36 ppm, and 0.89 ppm (alkyl protons). chemicalbook.com |

| ¹³C NMR | Characteristic peaks for the sp² carbons of the double bond and the sp³ carbons of the propyl groups. spectrabase.com |

| IR Spectroscopy | A characteristic absorption band for the trans C-H bend is typically observed around 965 cm⁻¹. nist.gov |

| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 112. nih.govnist.gov |

| Sources: nih.govchemicalbook.comspectrabase.comnist.govnist.gov |

Key Chemical Transformations in Advanced Research

This compound serves as a versatile substrate in a variety of advanced chemical transformations, enabling the exploration of reaction mechanisms and the development of new synthetic methods.

Isomerization Reactions

The isomerization of this compound to other isomeric octenes is a well-studied process. chemicalbook.comalkalisci.comscientificlabs.com These reactions are often catalyzed by transition metal complexes, such as those of rhodium and iridium. capes.gov.brresearchgate.net For example, in the presence of a rhodium-BIPHEPHOS catalyst system and syngas, this compound can undergo isomerization followed by hydroformylation to selectively produce n-nonanal. capes.gov.brresearchgate.net Mechanistic investigations into these isomerization reactions, particularly with iridium pincer complexes, have provided deep insights into the catalytic cycles, revealing pathways that can involve either metal-hydride insertion/elimination or π-allyl intermediates, depending on the catalyst's steric properties. researchgate.net

Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, and this compound is frequently used as a substrate in these studies. mdpi.com It participates in cross-metathesis reactions with other olefins, such as 1-decene (B1663960), catalyzed by ruthenium complexes. nih.gov These studies help in evaluating the efficiency and stereoselectivity of different catalysts. For instance, the cross-metathesis of this compound with 1-decene using specific dithiolate-ligated ruthenium complexes can yield trans-4-tridecene, although sometimes in low yield but with moderate E-selectivity. nih.gov Furthermore, this compound has been employed in stereoretentive metathesis studies, which have been crucial for developing stereochemical models that explain how catalyst architecture dictates the E/Z selectivity of the olefin products. mdpi.com

Oxidation and Functionalization Reactions

This compound undergoes a range of oxidation and functionalization reactions that are of significant interest in synthetic chemistry. Its enantiomeric epoxidation has been investigated, providing a route to chiral epoxides. chemicalbook.comalkalisci.com The compound is also used in studying enantioselective sulfenofunctionalization reactions. For example, the reaction of this compound with a sulfur source in the presence of a chiral catalyst and an oxygen nucleophile like acetic acid can produce functionalized products with high enantiomeric ratios. nih.gov Additionally, it has been used as a model substrate in copper-catalyzed asymmetric hydroaminocarbonylation to produce chiral amides, important structures in pharmaceuticals. chinesechemsoc.org These studies highlight the utility of this compound in developing new stereoselective carbon-oxygen, carbon-sulfur, and carbon-nitrogen bond-forming reactions.

Structure

2D Structure

3D Structure

特性

CAS番号 |

592-99-4 |

|---|---|

分子式 |

C8H16 |

分子量 |

112.21 g/mol |

IUPAC名 |

oct-4-ene |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3 |

InChIキー |

IRUCBBFNLDIMIK-UHFFFAOYSA-N |

SMILES |

CCCC=CCCC |

異性体SMILES |

CCC/C=C/CCC |

正規SMILES |

CCCC=CCCC |

沸点 |

125.75 °C |

melting_point |

-104.35 °C |

他のCAS番号 |

14850-23-8 68526-54-5 592-99-4 |

物理的記述 |

Liquid |

ピクトグラム |

Flammable; Health Hazard |

蒸気圧 |

17.84 mmHg |

製品の起源 |

United States |

Sophisticated Synthetic Methodologies for Trans 4 Octene and Its Stereoisomers

Stereoselective Synthesis Pathways

Stereoselective synthesis aims to produce a specific stereoisomer from a precursor, often with the ability to choose which isomer is formed by selecting the appropriate reagents and conditions.

Convergent synthesis improves the efficiency of multi-step reactions by preparing separate fragments of a molecule and then combining them at a late stage. nih.govwikipedia.org For trans-4-octene (B86139), a logical convergent precursor is the internal alkyne, 4-octyne (B155765). The challenge lies in the stereoselective reduction of the triple bond to a trans-alkene. While catalytic hydrogenation with a Lindlar catalyst famously yields cis-alkenes, several methods have been developed for trans-selective reduction.

Advanced methods for the direct semi-hydrogenation of alkynes to E-alkenes include catalysis by frustrated Lewis pairs or specific transition metal complexes like an acridine-based PNP iron complex. caltech.edu Another efficient two-step transformation involves the catalytic trans-hydrosilylation of an alkyne, followed by a mild protodesilylation to yield the trans-alkene. caltech.edu

A more recent approach involves the reductive anti-1,2-dimetalation of alkynes. For instance, using sodium dispersion as a reducing agent in the presence of organomagnesium or organoaluminum halides, internal alkynes can be converted into stable trans-1,2-dimetalloalkenes. chemrxiv.org These intermediates, acting as dual Grignard reagents, can then be reacted with electrophiles to produce anti-difunctionalized alkenes stereoselectively. chemrxiv.org To obtain this compound, quenching the intermediate with a proton source would complete the synthesis.

Beyond alkyne reduction, olefin metathesis has emerged as a powerful tool for the synthesis of internal olefins with high stereocontrol. mdpi.com Ruthenium-based catalysts, in particular, have been developed that exhibit high kinetic selectivity for the formation of trans-(E)-olefins. caltech.edu

This compound could be synthesized via the cross-metathesis of two terminal alkenes, such as 1-pentene, in a self-metathesis reaction, although this would also generate other products. A more controlled approach is the cross-metathesis of a terminal olefin with an internal E-olefin. mdpi.com For example, specific ruthenium dithiolate catalysts have been shown to react with E-olefins to afford E-products with high stereopurity. caltech.edu This allows for the synthesis of complex trans-alkenes while preserving the stereochemistry of the starting material.

Convergent Strategies from Alkyne Precursors for Defined Stereochemistry

Investigating Isomerization Processes in this compound Preparation

Isomerization processes, both positional (double bond migration) and geometrical (cis/trans), are critical considerations in the synthesis and purification of this compound. These transformations can be undesirable side reactions or can be harnessed to convert an undesired isomer into the desired product.

The conversion of a cis-alkene to its more thermodynamically stable trans isomer is a common requirement. Iodine is a classic and effective catalyst for this geometrical equilibration. uregina.caresearchgate.net The mechanism for iodine-catalyzed isomerization is generally understood to proceed through a radical pathway. osti.gov

The process is often initiated by light, which causes the photodissociation of molecular iodine (I₂) into two iodine radicals (I•). uregina.caosti.gov An iodine radical then adds to one of the sp²-hybridized carbons of the alkene's double bond. This addition creates a C-I single bond and a radical center on the adjacent carbon, temporarily converting the carbon from sp² to sp³ hybridization. osti.gov This allows for free rotation around what was formerly the double bond. After rotation, the iodine radical is eliminated, and the double bond is reformed. Because the trans configuration is typically the more stable, the equilibrium mixture will be enriched in the trans-isomer. uregina.canih.gov This technique is widely used to improve the isomeric purity of alkene products. uregina.caresearchgate.net

The relative stability of alkene isomers is governed by thermodynamics, while the rate at which they interconvert is a matter of kinetics. For octenes, the trans isomers are generally more stable than their cis counterparts due to reduced steric strain. Similarly, internal alkenes are thermodynamically favored over terminal alkenes.

Thermodynamic Data for Octene Isomers

| Isomer | Configuration | Standard Enthalpy of Formation (ΔfH°₂₉₈, liquid phase) | Boiling Point (°C) |

| 1-Octene (B94956) | Terminal | -123.3 kJ/mol | 121.3 |

| cis-2-Octene | Internal | -135.7 kJ/mol | 126.0 |

| trans-2-Octene (B89244) | Internal | Data not available, but expected to be more stable than cis | 125.6 |

| cis-3-Octene | Internal | Data not available | 122.9 |

| trans-3-Octene | Internal | Data not available | 122.2 |

| cis-4-Octene (B1353254) | Internal | Data not available | 122.5 |

| This compound | Internal | Data not available, but expected to be the most stable internal octene | 121.3 |

| n-Octane | Alkane | -250 kJ/mol chemeurope.com | 125.52 chemeurope.com |

Note: Enthalpy and boiling point data can vary slightly between sources. The table illustrates general trends.

Elucidation of Reaction Pathways and Catalytic Transformations of Trans 4 Octene

Hydroformylation Reactions of trans-4-Octene (B86139)

Hydroformylation, an exemplary atom-economical process, involves the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond of an olefin to produce aldehydes. researchgate.net For internal olefins like this compound, this reaction is particularly challenging due to the lower reactivity of the internal double bond and the propensity for side reactions, such as isomerization. researchgate.net The primary goal is often a tandem isomerization-hydroformylation sequence, where the internal olefin is first isomerized to a terminal one, which is then hydroformylated to the desired linear aldehyde. researchgate.netmpg.de

The selective synthesis of linear aldehydes, such as n-nonanal, from internal olefins like this compound is a significant objective in industrial chemistry. researchgate.net This transformation requires a catalytic system capable of both isomerizing the internal double bond to the terminal position and subsequently hydroformylating it with high regioselectivity for the linear product. researchgate.net Rhodium-based catalysts, particularly when modified with bulky phosphite (B83602) or phosphine (B1218219) ligands, have shown considerable success in this area. mpg.demdpi.com

A key challenge is that internal alkenes are less reactive and their hydroformylation often requires harsher conditions, which can lead to undesirable side reactions. researchgate.net The development of catalyst systems that promote isomerization at a rate compatible with hydroformylation is crucial. For instance, a catalyst system comprising Rh(acac)(CO)2 and the bulky diphosphite ligand BIPHEPHOS has been demonstrated to be highly effective for the tandem isomerization-hydroformylation of this compound to n-nonanal. researchgate.net Under optimized conditions (125°C, 20 bar syngas), this system can achieve high yields (88%) and selectivities (89%) for n-nonanal. researchgate.net The success of such systems hinges on the catalyst's ability to facilitate the migration of the double bond to the end of the carbon chain before the irreversible hydroformylation step occurs. researchgate.net

Research has shown that with certain rhodium-diphosphine catalysts, the hydroformylation of trans-2-octene (B89244) can yield linear nonanal (B32974) with high selectivity, highlighting the potential for similar success with other octene isomers like this compound. acs.org The choice of ligand is paramount, with bulky, wide-bite-angle diphosphines and novel tri- and tetraphosphorus (B14172348) ligands showing exceptional promise in steering the reaction toward the linear aldehyde, achieving linear-to-branched (l/b) ratios as high as 471:1 in some cases. acs.orgacs.orgnih.gov

Performance of Rh-BIPHEPHOS in this compound Hydroformylation

| Solvent | Temperature (°C) | Pressure (bar) | Yield of n-Nonanal (%) | Selectivity to n-Nonanal (%) | Reference |

|---|---|---|---|---|---|

| Toluene (B28343) | 125 | 20 | 88 | 89 | researchgate.net |

| Propylene (B89431) Carbonate | 125 | 20 | - | 95 | researchgate.net |

The generally accepted mechanism for phosphine-modified rhodium-catalyzed hydroformylation is the dissociative pathway first proposed by Wilkinson, often referred to as the Heck and Breslow mechanism in the broader context of oxo reactions. researchgate.netmpg.deuva.nluva.nl The catalytic cycle initiates with the active species, typically a rhodium-hydrido-carbonyl-phosphine complex like HRh(L)n(CO)m.

The key steps involving this compound are:

Ligand Dissociation: The cycle often begins with the dissociation of a ligand (e.g., a phosphine or CO) from the catalyst resting state, such as HRh(diphosphine)(CO)2, to create a coordinatively unsaturated 16-electron species. uva.nluva.nl

Olefin Coordination: The internal olefin, this compound, coordinates to the unsaturated rhodium center. mpg.deuva.nl Operando FTIR spectroscopy studies have indicated that for long-chain olefins, this olefin coordination step can be rate-determining. mpg.de

Hydride Migration (Hydrorhodation): A hydride ligand migrates from the rhodium to one of the olefinic carbons. For an internal olefin like 4-octene, this can form either a linear or a branched alkyl-rhodium intermediate. uva.nluva.nl

Isomerization: A crucial pathway for linear aldehyde synthesis is the reversibility of the hydride migration step. β-hydride elimination from the branched alkyl-rhodium intermediate can re-form an olefin, but with the double bond shifted to a new position (e.g., 3-octene, 2-octene, and eventually 1-octene). uva.nluva.nl This isomerization sequence allows the catalyst to "walk" the double bond to the terminal position.

CO Insertion (Migratory Insertion): Once the linear alkyl-rhodium species is formed, a coordinated CO molecule inserts into the rhodium-alkyl bond to form a linear acyl-rhodium intermediate. uva.nl

Oxidative Addition/Reductive Elimination: The final step involves reaction with H2 (typically via oxidative addition followed by reductive elimination) to release the final aldehyde product (n-nonanal) and regenerate the active rhodium-hydrido catalyst, thus completing the cycle. uva.nl

Deuterioformylation studies have provided deeper insights, showing that for some catalyst systems, the hydride migration step is indeed reversible. acs.org This reversibility is the mechanistic foundation for the tandem isomerization-hydroformylation process that allows internal olefins to be converted to linear aldehydes. acs.org

The ligand system is the most critical component for controlling selectivity in the hydroformylation of internal olefins like this compound. The rational design of phosphorus-based ligands, such as phosphites and diphosphines, is central to achieving high activity and, most importantly, high regioselectivity for the desired linear aldehyde. semanticscholar.orgd-nb.info

Key Design Principles and Ligand Types:

Steric Bulk: Bulky ligands are essential. They create a sterically hindered environment around the rhodium center, which favors the formation of the less-crowded linear alkyl-rhodium intermediate over the branched one. The diphosphite ligand BIPHEPHOS is a classic example of a bulky ligand that promotes high linear selectivity. researchgate.netmpg.demdpi.com

Bite Angle: For bidentate ligands like diphosphines, the natural bite angle (the P-Rh-P angle) is a crucial parameter. Ligands with wide bite angles (e.g., >110°) tend to favor equatorial-equatorial coordination in the trigonal bipyramidal catalyst intermediate, which promotes the formation of linear products. acs.orgsemanticscholar.org Xantphos (B1684198) and its derivatives are well-known wide-bite-angle ligands that exhibit high activity and selectivity in the hydroformylation of internal octenes. mdpi.comacs.org

Electronic Properties: The electron-donating or -withdrawing nature of the ligand influences the catalyst's activity. More π-acidic (electron-accepting) ligands, like phosphites, can lead to higher reaction rates. acs.org

Multi-Phosphorus Ligands: Recent innovations include the development of triphosphorus and tetraphosphorus ligands. acs.orgnih.gov These ligands have demonstrated exceptional ability to control regioselectivity, affording very high linear-to-branched aldehyde ratios for both terminal and internal olefins. acs.orgnih.gov For example, a novel triphosphoramidite ligand yielded an l/b ratio of up to 471, corresponding to 99.8% linear selectivity. nih.gov

Performance Evaluation: The performance of these ligands is typically evaluated in the hydroformylation of model substrates like 1-octene (B94956) or internal octenes such as trans-2-octene and this compound. acs.orgosti.gov Key metrics include conversion (olefin consumption), regioselectivity (linear vs. branched aldehyde ratio, l/b), chemoselectivity (hydroformylation vs. side reactions like hydrogenation), and turnover frequency (TOF), which measures catalyst activity. researchgate.netacs.org For instance, phenoxaphosphino-substituted xantphos ligands show unprecedented high activity and selectivity in converting trans-2- and this compound to linear nonanal, attributed to both a wide bite angle and a faster rate of CO dissociation from the rhodium complex. acs.org

A significant challenge in homogeneous catalysis is the separation of the expensive rhodium catalyst from the product phase for recycling. researchgate.netntnu.no Multiphase solvent systems offer an elegant solution by confining the catalyst to a specific phase that is immiscible with the product phase at the end of the reaction.

Thermomorphic Multicomponent Solvent (TMS) Systems: These systems are particularly promising for the hydroformylation of nonpolar olefins like this compound. A TMS system consists of a mixture of solvents that are miscible at the higher reaction temperature, creating a single homogeneous phase for efficient catalysis. researchgate.netntnu.no Upon cooling, the system separates into two or more liquid phases. researchgate.net

For the hydroformylation of this compound, a polar solvent is chosen to dissolve the polar catalyst complex, while a nonpolar solvent dissolves the olefin substrate and the aldehyde product. researchgate.net For example, propylene carbonate (PC) is a polar solvent that effectively dissolves the Rh-BIPHEPHOS catalyst. researchgate.net When used in a system with a nonpolar solvent like dodecane (B42187), it allows for efficient reaction at high temperature and simple phase separation upon cooling. researchgate.netntnu.no

Key Findings:

Enhanced Selectivity: Using propylene carbonate as a solvent or co-solvent can increase the selectivity towards n-nonanal from 89% (in toluene) to 95%. researchgate.net This improvement is attributed to the low solubility of the olefin in the polar catalyst phase, which influences the reaction kinetics. researchgate.net

Catalyst Recycling: The primary advantage is catalyst recovery. In a Rh-BIPHEPHOS system using propylene carbonate for the hydroformylation of this compound, the catalyst-containing phase could be recycled five times without any significant loss of activity or selectivity. researchgate.net

System Composition: A typical TMS system for this reaction might consist of propylene carbonate (polar phase for catalyst), dodecane (non-polar phase for substrate/product), and a third component like 1,4-dioxane (B91453) or p-xylene (B151628) to act as a phase modifier or "promoter" to ensure miscibility at reaction temperature. researchgate.netntnu.no

While these systems are highly effective for catalyst retention, challenges such as catalyst leaching (small amounts of rhodium dissolving into the product phase) can still occur. researchgate.netntnu.no

Major Side Reactions:

Isomerization: The most significant side reaction is the isomerization of the double bond. researchgate.netuva.nl While necessary to form the terminal 1-octene for linear hydroformylation, uncontrolled isomerization can lead to a mixture of octene isomers in the final product if they are not converted. mdpi.com Furthermore, the hydroformylation of these other internal isomers (2-octene, 3-octene) leads to the formation of undesired branched aldehydes. researchgate.netmpg.de

Hydrogenation: The olefin substrate can be hydrogenated to the corresponding alkane (n-octane). mpg.demdpi.com This reaction consumes both the substrate and the hydrogen from the syngas, reducing the chemoselectivity of the process. This side reaction becomes more prevalent at higher temperatures. mdpi.com

Formation of Branched Aldehydes: The direct hydroformylation of this compound or other internal isomer intermediates results in branched C9-aldehydes (e.g., 2-propylheptanal). researchgate.net Minimizing this is the primary goal of regioselectivity control.

Strategies for Enhanced Selectivity:

Ligand Selection: As detailed in section 3.1.3, the use of bulky, wide-bite-angle ligands is the primary strategy to favor the formation of the linear alkyl-rhodium intermediate, thereby increasing regioselectivity towards n-nonanal. researchgate.netacs.org

Control of Reaction Conditions:

Pressure: Lowering the partial pressure of CO can sometimes enhance regioselectivity. mdpi.comuva.nl This is because it can suppress the rate of CO insertion into the branched alkyl-rhodium intermediate, giving it more time to undergo β-hydride elimination and isomerize towards the terminal position. uva.nl

Temperature: There is often a trade-off. Higher temperatures increase the rate of isomerization, which is desirable, but can also increase the rate of hydrogenation, which is undesirable. uva.nlmdpi.com A carefully optimized temperature is crucial.

Tandem Catalysis: The entire process is viewed as a tandem isomerization-hydroformylation reaction. researchgate.netmdpi.com The ideal catalyst system has a high isomerization activity that is effectively coupled with an irreversible and highly regioselective hydroformylation of the terminally formed olefin. researchgate.net The Rh-BIPHEPHOS system is a prime example of a catalyst that successfully balances these functions. researchgate.netmdpi.com

By carefully selecting the ligand and optimizing reaction conditions (temperature, pressure), it is possible to steer the reaction pathway to minimize hydrogenation and the formation of branched aldehydes, thereby maximizing the yield of the desired linear product, n-nonanal. researchgate.netmdpi.com

Exploration of Multiphase and Thermomorphic Solvent Systems for Catalyst Recovery and Efficiency

Olefin Metathesis Reactions of this compound

Olefin metathesis is a powerful reaction that involves the redistribution of fragments of alkenes by the scission and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium, tungsten, or molybdenum complexes. nih.govmdpi.com The generally accepted mechanism proceeds through a metal-carbene intermediate and a metallacyclobutane transition state, as first proposed by Chauvin. mdpi.com

This compound is a simple, symmetric internal olefin, making it a useful substrate for studying and demonstrating various types of metathesis reactions.

Self-Metathesis: In a self-metathesis reaction, this compound would react with itself. However, because it is a symmetric olefin, the products of this reaction are simply this compound, resulting in no net reaction.

Cross-Metathesis (CM): This is the most common application for this compound in this context. It involves reacting this compound with a different olefin to create new, valuable products. For example, the cross-metathesis of this compound with trans-1,4-diacetoxy-2-butene has been used as a model reaction to test the efficiency of various ruthenium-based catalysts. google.comcaltech.edu In this specific reaction, the goal is often to produce trans-2-hexenyl acetate, a valuable fragrance and flavor compound. The efficiency and selectivity of the catalyst determine the conversion and the stereochemical outcome of the product olefin. caltech.edu

Ethenolysis: This is a specific type of cross-metathesis where an internal olefin is reacted with ethylene (B1197577) to break it down into two smaller terminal olefins. The ethenolysis of this compound would theoretically produce two molecules of 1-butene (B85601). This reaction is a key industrial process for converting longer-chain internal olefins into more valuable alpha-olefins.

Ring-Opening Metathesis Polymerization (ROMP): While this compound itself does not undergo ROMP as it is acyclic, it can be used as a chain transfer agent (CTA) to control the molecular weight of polymers produced via ROMP.

Recent research has focused on developing Z-selective or E-selective ruthenium catalysts that can control the stereochemistry of the newly formed double bond in cross-metathesis reactions involving substrates like this compound. nih.gov

Catalyst Performance in Cross-Metathesis of this compound and trans-1,4-diacetoxy-2-butene

| Catalyst | Time (h) | Conversion (%) | Product | Reference |

|---|---|---|---|---|

| Ru Catalyst 6.1 | 1 | 4 | trans-2-hexenyl acetate | caltech.edu |

| Ru Catalyst 6.1 | 72 | 65 | trans-2-hexenyl acetate | caltech.edu |

| Ru Catalyst 6.2 | 1 | 24 | trans-2-hexenyl acetate | caltech.edu |

| Ru Catalyst 6.2 | 7 | 80 | trans-2-hexenyl acetate | caltech.edu |

Computational and Experimental Insights into Metallacyclobutane Intermediates

Gas-Phase Reactions with Atmospheric Relevance

This compound can be released into the atmosphere from various sources, and its subsequent reactions are of interest in atmospheric chemistry.

The gas-phase reaction of this compound with hydroxyl (OH) radicals is a significant atmospheric removal process. The rate constant for this reaction has been investigated, and it is a key parameter for determining the atmospheric lifetime of this compound. acs.orgacs.org The reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, but H-atom abstraction from the alkyl groups can also contribute. nih.gov

Studies on the ozonolysis of this compound have also provided insights into OH radical formation. mit.edu The reaction of ozone with alkenes produces a Criegee intermediate, which can then decompose to form OH radicals. acs.org For symmetric disubstituted alkenes like this compound, the OH yields are intermediate compared to other alkenes. mit.edu The formation of OH from the ozonolysis of this compound is pressure-dependent, with the yield of OH radicals influenced by the stabilization of the intermediate carbonyl oxide. acs.org

| Parameter | Value | Conditions | Reference |

| Rate Constant | (6.65 ± 0.34) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 299 ± 2 K | dtic.mil |

| OH Yield (from ozonolysis) | ~10-20% | Pressure-dependent | mit.eduacs.org |

Ozonolysis Pathways and Carbonyl Oxide (Criegee Intermediate) Formation Mechanisms

The gas-phase ozonolysis of alkenes is a significant process in atmospheric chemistry, initiating with a 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (POZ). acs.orgnih.gov This highly unstable 1,2,3-trioxolane intermediate rapidly decomposes through cycloreversion into a carbonyl compound and a vibrationally excited carbonyl oxide, commonly known as a Criegee intermediate (CI). acs.orgnih.gov

For symmetric alkenes like this compound, this decomposition yields a single type of Criegee intermediate and a corresponding carbonyl. mit.edu Specifically, the ozonolysis of this compound produces butanal and a C4 Criegee intermediate (CH3(CH2)2CHOO). copernicus.orgresearchgate.net The chemical composition of this CI has been identified as C4H8O2. copernicus.org These intermediates are formed with a large amount of excess energy, exceeding 350 kJ mol⁻¹. acs.orgnih.gov A portion of these excited CIs can be stabilized through collisions, forming stabilized Criegee intermediates (sCIs), which play a critical role in atmospheric phenomena such as new particle formation and the generation of secondary organic aerosols (SOA). acs.orgnih.govosti.gov Studies have shown that oligomeric compounds are major constituents of SOA formed from this compound ozonolysis, with repeating chain units having the same chemical composition as the C4 Criegee intermediate. copernicus.orgresearchgate.net

The excited CIs can also undergo unimolecular decay. A key pathway for monosubstituted CIs, like that from this compound, is isomerization to a "hot" vinyl hydroperoxide, which can then decompose to form hydroxyl (OH) radicals. mit.edu The OH radical yield from this compound ozonolysis is intermediate compared to other alkenes, and it exhibits a dependence on pressure. mit.edu

Influence of Stereoisomerism on Reaction Rates and Product Profiles in Atmospheric Processes

Stereoisomerism significantly influences the reaction pathways of alkene ozonolysis, particularly in the formation of Criegee intermediate conformers. acs.orgnih.gov The decomposition of the primary ozonide can produce either syn- or anti-conformers of the CI, which have distinct atmospheric fates. For instance, syn-alkyl CIs are known to rapidly isomerize and decompose to yield OH radicals, often involving H-atom tunneling, while the corresponding anti-intermediates are more likely to be collisionally stabilized. acs.org

In the case of linear alkenes, the stereochemistry of the double bond dictates the ratio of the resulting CI conformers. For linear trans-alkenes larger than trans-2-butene, including this compound, the cycloreversion of the POZ shows little preference for either conformer, resulting in an expected 50:50 mixture of syn- and anti-Criegee intermediates. acs.orgnih.gov In contrast, the ozonolysis of cis-alkenes preferentially forms the anti-conformer, with a typical syn/anti ratio of approximately 20:80. acs.orgnih.gov This difference in the initial product profile directly impacts subsequent atmospheric chemistry, as the higher proportion of syn-CIs from trans-alkenes can lead to a greater yield of OH radicals compared to their cis-counterparts under similar conditions. The fixed, rigid nature of the double bond prevents free rotation, giving rise to these distinct geometric isomers. wou.edu

The rate of reaction with oxidants like OsO4 also generally increases with the degree of substitution on the alkene, a factor intertwined with stereochemical accessibility. masterorganicchemistry.com

Other Distinct Catalytic and Organic Transformations

The hydroboration of internal alkenes like this compound can be directed by transition metal catalysts to achieve regioselectivity that is opposite to that predicted by conventional steric and electronic rules. While uncatalyzed hydroboration of internal alkenes typically yields secondary alkylboranes, rhodium catalysts can promote isomerization of the double bond, leading to terminal functionalization. nih.govcanada.ca

A notable example is the rhodium-catalyzed hydroboration of this compound with pinacolborane (HBpin). In the presence of Wilkinson's catalyst, RhCl(PPh3)3, the reaction proceeds via an isomerization-hydroboration sequence to yield exclusively the terminal product, 1-octylboronate ester. nih.govcanada.camdma.ch This transformation represents a formal contra-Markovnikov addition to the internal double bond. The proposed mechanism involves oxidative addition of the B-H bond to the Rh(I) species, followed by alkene insertion into the Rh-H bond, β-hydride elimination, and re-insertion, effectively "walking" the metal catalyst along the carbon chain until it reaches the terminal position where the irreversible hydroboration occurs. mdma.chacs.org

The choice of catalyst and reagents is crucial. While RhCl(PPh3)3 with pinacolborane gives the terminal product, using RhCl3 with borane-THF complex on 1-octene (an isomer of 4-octene) results in a mixture of internal octanols, with 4-octanol (B147376) being a major product (43.3%). mdma.ch This highlights the sensitivity of the regioselectivity to the specific catalytic system employed. mdma.ch Earth-abundant metal catalysts, such as those based on iron, have also been developed to catalyze the isomerization-hydroboration of 4-octene to the terminal boronate ester. nih.gov

| Substrate | Catalyst | Borane Reagent | Major Product(s) | Selectivity | Reference |

|---|---|---|---|---|---|

| This compound | RhCl(PPh3)3 | Pinacolborane | 1-Octyl Pinacolboronate | 100% Terminal | mdma.ch |

| 1-Octene | RhCl3 | Borane-THF | 2-Octanol, 3-Octanol, 4-Octanol | 17.4%, 36.9%, 43.3% respectively | mdma.ch |

| 4-Octene | (ArPDI)Fe(N2)2 | Pinacolborane | 1-Octylboronate Ester | Exclusive Terminal Product | nih.gov |

Achieving site-selectivity in the epoxidation of molecules with multiple reactive sites is a significant challenge in synthetic chemistry. nih.gov Molecularly imprinted nanoparticles (MINPs) functioning as artificial enzymes offer a powerful solution by creating custom-shaped catalytic pockets that recognize and selectively transform a specific substrate. nih.govnih.govresearchgate.net

This technique has been successfully applied to the epoxidation of octene isomers, including this compound. nih.gov In one study, artificial epoxidases were created by imprinting cross-linked micelles with various template molecules. nih.govnih.gov These MINPs, featuring a catalytically active peroxy acid group positioned with atomic precision, were then used to catalyze the epoxidation of a series of octenes in water with hydrogen peroxide. nih.gov

The results demonstrated a clear influence of the substrate's stereochemistry on the catalytic efficiency. Notably, MINPs prepared with templates resembling a trans-alkene structure showed significantly higher conversion yields for this compound compared to its stereoisomer, cis-4-octene (B1353254). As shown in the table below, cis-4-octene consistently reacted poorly, regardless of the specific template used. This indicates that the imprinted active sites are sterically better suited to bind the linear shape of the trans-isomer, showcasing the high degree of shape selectivity achievable with this technology. nih.gov

| Substrate | Catalyst | Conversion Yield (%) | Reference |

|---|---|---|---|

| trans-2-Octene | MINP(T2a+5) | 91 | nih.gov |

| trans-3-Octene | MINP(T2a+5) | 85 | nih.gov |

| This compound | MINP(T2a+5) | 89 | nih.gov |

| cis-4-Octene | MINP(T2a+5) | 11 | nih.gov |

The formation of this compound is intrinsically linked to the hydrogenation of its alkyne precursor, 4-octyne (B155765). The semihydrogenation of internal alkynes is a fundamental transformation, with the primary challenge being the selective stopping at the alkene stage without over-reduction to the corresponding alkane. researchgate.netrsc.org

Various catalytic systems have been developed for the semihydrogenation of 4-octyne. Electrocatalytic methods using simple, earth-abundant nickel complexes, such as [Ni(bpy)3]2+, can convert 4-octyne to 4-octene with high efficiency and stereoselectivity. nih.govacs.org Under these conditions, the reaction is highly stereoselective toward the cis-olefin, producing cis-4-octene in up to 93% yield. nih.govacs.org Similarly, palladium-based catalysts are widely studied for this transformation. Photocatalytic systems, such as Pd core-Cu shell nanoparticles on a TiO2 support (Pd@Cu/TiO2), have also been employed for the poison-free semihydrogenation of 4-octyne, producing a mixture of cis- and this compound. researchgate.net

Once formed, this compound can be further hydrogenated to octane. The rate of hydrogenation of alkenes is influenced by their substitution pattern; terminal olefins are generally hydrogenated faster than internal olefins due to reduced steric hindrance at the catalyst's active site. rsc.org This difference in reactivity is a key factor that allows for the selective semihydrogenation of internal alkynes, as the resulting internal alkene (e.g., 4-octene) is hydrogenated more slowly than the starting alkyne is consumed, enabling its isolation. rsc.org

| Catalytic System | Substrate | Major Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Electrocatalysis with [Ni(bpy)3]2+ | 4-Octyne | cis-4-Octene | 93% Yield | nih.govacs.org |

| Photocatalysis with Pd(0.2)@Cu(0.5)/TiO2 | 4-Octyne | cis-4-Octene, this compound | High selectivity for alkenes over alkane | researchgate.net |

In the realm of transition metal catalysis, this compound can serve not only as a primary substrate but also as a crucial additive or ligand that influences catalytic activity. Cycloisomerization reactions, which rearrange acyclic enynes or dienes into cyclic products, are powerful, atom-economical transformations often catalyzed by soft π-Lewis acid metals like platinum. escholarship.orgresearchgate.net

In a platinum-catalyzed cycloisomerization of a propargylic ester, the presence of this compound was found to be critical for the reaction's success. escholarship.org It is proposed that alkene ligands like this compound play a dual role: they help maintain the solubility of the platinum(II) salt catalyst in the reaction medium and increase the electrophilicity of the Pt(II) center through π-backbonding. escholarship.org This enhanced electrophilicity activates the alkyne moiety of the primary substrate toward nucleophilic attack, facilitating the cyclization.

As a substrate, the alkene moiety is a fundamental component in transition metal-catalyzed reactions like enyne cycloisomerization, where the metal catalyst activates the alkyne, prompting the tethered alkene to act as an internal nucleophile to close the ring. mit.edu While not a cycloisomerization itself, the related isomerisation-hydroformylation of this compound to linear nonanal, catalyzed by rhodium-diphosphole complexes, further illustrates its role as a substrate in complex, multi-step catalytic cycles. rsc.org

Addition Reactions with Nitrenes and Stereochemical Outcomes in Aziridine (B145994) Synthesis

The addition of nitrenes to alkenes, a reaction known as aziridination, is a direct method for synthesizing aziridines, which are valuable intermediates in organic synthesis. nih.govacs.org The stereochemical outcome of this reaction with this compound is highly dependent on the nature of the nitrene intermediate (singlet or triplet state) and the method of its generation.

Nitrenes can be generated from various precursors, such as azides or sulfilimines, through thermal, photochemical, or transition-metal-catalyzed methods. nih.goviastate.edu The spin state of the resulting nitrene plays a crucial role in the stereospecificity of the aziridination. Singlet nitrenes typically add to alkenes in a concerted manner, leading to retention of the alkene's stereochemistry in the aziridine product. iastate.eduresearchgate.net In contrast, triplet nitrenes add in a stepwise fashion, proceeding through a diradical intermediate. This stepwise mechanism allows for rotation around the carbon-carbon bond, which can lead to a loss of stereoinformation and the formation of a mixture of diastereomeric aziridines. nih.govacs.orgresearchgate.net

Stereochemical Outcomes in the Aziridination of this compound

Research has shown that the reaction of this compound with nitrenes can yield different stereochemical results depending on the reaction conditions and the nitrene source.

In one study, the photosensitized decomposition of a sulfonyl azide (B81097) in the presence of this compound resulted in the formation of a diastereomeric mixture of aziridines. nih.govacs.org Notably, the same mixture of diastereomers was obtained when starting with cis-4-octene, a phenomenon referred to as stereoablation. nih.govacs.org This outcome is consistent with the involvement of a triplet nitrene intermediate, which adds in a stepwise manner, allowing for the erosion of the initial stereochemistry of the alkene. nih.govacs.org

Conversely, when the aziridination of this compound is performed under conditions that favor the generation of a singlet nitrene, stereospecificity is observed. For instance, the photolysis of N-benzoyl-S,S-diphenylsulfilimine in the presence of this compound yielded the corresponding trans-aziridine with retention of stereochemistry. iastate.edu This suggests a concerted addition mechanism characteristic of a singlet nitrene. iastate.edu

Catalytic systems have also been developed to control the stereoselectivity of aziridination reactions. Zirconium-based catalysts, for example, have been used with chloramine-T as the nitrogen source to achieve the aziridination of this compound, producing the corresponding trans-aziridine in good yield and with high diastereoselectivity. rsc.org This high degree of stereospecificity suggests a mechanism that avoids the formation of a long-lived triplet nitrene intermediate. rsc.org

The choice of catalyst and nitrene precursor is therefore critical in determining the stereochemical outcome of the aziridination of this compound.

Table 1: Stereochemical Outcomes in the Aziridination of this compound

| Nitrene Source/Generation Method | Alkene | Catalyst/Conditions | Product(s) | Stereochemical Outcome | Reference |

| Sulfonyl azide | This compound | Photosensitizer (1e) | Diastereomeric mixture of aziridines (4c) | Stereoablation (consistent with triplet nitrene) | nih.govacs.org |

| Sulfonyl azide | cis-4-Octene | Photosensitizer (1e) | Diastereomeric mixture of aziridines (4c) | Stereoablation (consistent with triplet nitrene) | nih.govacs.org |

| N-benzoyl-S,S-diphenylsulfilimine | This compound | Photolysis in acetonitrile | trans-aziridine (12b) | Retention of stereochemistry (consistent with singlet nitrene) | iastate.edu |

| Chloramine-T | This compound | Zirconooxaziridine | trans-aziridine | High diastereoselectivity | rsc.org |

Investigations into Polymerization Chemistry Utilizing Trans 4 Octene

Mechanism of Chain-Walking Polymerization

Chain-walking polymerization is a distinctive mechanism catalyzed by certain late-transition metal complexes, such as α-diimine nickel and palladium systems, which allows for the polymerization of internal olefins and the creation of branched polymers from simple alpha-olefins. juniperpublishers.comacs.org The fundamental process involves the catalyst's ability to migrate along a polymer chain through a series of rapid β-hydride elimination and reinsertion steps. juniperpublishers.comacs.org

For an internal olefin like trans-4-octene (B86139), the polymerization is initiated by the insertion of the monomer into the metal-hydride or metal-alkyl bond of the active catalyst. Following insertion, the catalyst can "walk" along the carbon backbone of the newly added unit before the next monomer is incorporated. This migration allows the active site to move away from the sterically hindered secondary carbon position to a more accessible primary carbon at the chain end. acs.orgmdpi.com

Specifically, the polymerization of internal (n+2)-alkenes like this compound has been shown to proceed via (n+2),(n+3)- and (n+3),(n+2)-insertions, followed by the characteristic chain-walking process. acs.orgfigshare.com This mechanism is crucial as it enables the transformation of a linear internal olefin into a polymer with a defined branching structure, which would not be achievable through conventional polymerization methods. mdpi.com For instance, a highly selective 1,5-insertion of this compound, facilitated by precise catalyst control, results in a periodically propyl-branched polymethylene structure. researchgate.netnih.gov

Design and Efficacy of Catalysts for Precision Polymerization (e.g., α-Diimine Nickel Complexes)

The success of this compound polymerization is heavily reliant on the design of the catalyst. α-Diimine nickel(II) complexes, when activated by a cocatalyst like modified methylaluminoxane (B55162) (MMAO), have proven to be particularly effective. acs.orgnih.gov The tunability of these catalysts lies in the modular nature of the α-diimine ligand, where steric and electronic properties can be systematically altered to control catalytic activity and the resulting polymer's characteristics. researchgate.netsioc-journal.cnustc.edu.cnacs.org

Researchers have designed α-diimine nickel catalysts with bulky aryl substituents, such as ortho-sec-phenethyl groups, to enhance precision and control during polymerization. nih.gov These bulky groups influence the coordination environment around the nickel center, which in turn dictates the regioselectivity of monomer insertion and the extent of chain-walking. nih.gov For example, catalysts bearing bulky ortho-sec-phenethyl groups can effectively polymerize this compound to produce high molecular weight polymers with narrow molecular weight distributions. nih.gov The strategic design of these catalysts allows for high activity and the ability to create unique polymer architectures from an internal olefin feedstock. sioc-journal.cnmdpi.com

The table below summarizes the efficacy of selected α-diimine nickel catalysts in the polymerization of this compound.

| Catalyst¹ | Temperature (°C) | Mₙ (x 10⁴ g/mol ) | Mₙ/Mₙ | Activity ( g/mol Ni·h) | Ref |

| 1 | 0 | 11.1 | 1.18 | 1.48 x 10⁴ | nih.gov |

| 1 | -20 | 16.5 | 1.15 | 0.49 x 10⁴ | nih.gov |

| 2 | 0 | 9.7 | 1.15 | 2.06 x 10⁴ | nih.gov |

| 3 | 0 | 10.5 | 1.25 | 1.61 x 10⁴ | nih.gov |

| 4 | 0 | 7.9 | 1.34 | 2.50 x 10⁴ | nih.gov |

| ¹See Table of Compounds for full catalyst names. |

Control of Polymer Microstructure and Branching Architecture

A key achievement in the polymerization of this compound is the high degree of control over the polymer's microstructure. By carefully selecting the catalyst and adjusting polymerization conditions like temperature, it is possible to dictate the type and density of branches along the polymer backbone. nih.gov

Studies using α-diimine nickel catalysts have shown that the polymerization of this compound can yield polymers with both propyl and butyl branches. nih.gov The ratio of these branches is not random; it is a function of the ligand structure and the reaction temperature. Specifically, increasing the steric bulk of the catalyst's ligands and decreasing the polymerization temperature favors the formation of propyl branches. nih.gov

This control can be so precise that under optimal conditions, such as with the bulky catalyst 1 at -20 °C, the polymerization proceeds with high 1,5-regioselectivity. This specific insertion mechanism leads to the formation of poly(1-propylpentan-1,5-diyl), a polymer with a perfectly periodic structure consisting of a propyl branch on every fifth carbon of the polymethylene backbone. nih.gov Furthermore, the chain-walking polymerization of this compound is noted for producing polymers with a constant branching density, a feature that distinguishes it from the polymerization of other isomers like trans-2-octene (B89244), which can undergo monomer-isomerization leading to polymers with fewer branches than theoretically expected. acs.orgfigshare.com

The table below illustrates the effect of catalyst and temperature on the resulting polymer microstructure.

| Catalyst¹ | Temperature (°C) | Propyl Branch (%) | Butyl Branch (%) | Branching Density (/1000 C) | Ref |

| 1 | 20 | 81 | 19 | 125 | nih.gov |

| 1 | 0 | 90 | 10 | 125 | nih.gov |

| 1 | -20 | 94 | 6 | 125 | nih.gov |

| 4 | 20 | 56 | 44 | 125 | nih.gov |

| 4 | 0 | 66 | 34 | 125 | nih.gov |

| ¹See Table of Compounds for full catalyst names. |

Exploring Living/Controlled Polymerization Characteristics

The polymerization of this compound can exhibit characteristics of a living/controlled process, particularly when conducted at low temperatures. acs.orgfigshare.com A living polymerization is defined by the absence of irreversible chain termination and transfer reactions, allowing polymer chains to grow at a constant rate as long as the monomer is available. nih.gov

For this compound, polymerization with certain α-diimine nickel catalysts at 0 °C has been demonstrated to be living or controlled. acs.orgfigshare.comresearchgate.net Evidence for this includes the production of polymers with narrow molecular weight distributions (polydispersity index, Mₙ/Mₙ, less than 1.6 and often around 1.2) and a linear relationship between the polymer's number-average molecular weight (Mₙ) and the polymerization yield. mdpi.comresearchgate.net This living nature is significant as it allows for the synthesis of well-defined polymer architectures, including block copolymers, with precise control over molecular weight and structure. acs.orgnih.gov Phenyl-substituted α-diimine nickel catalysts, in particular, have been noted for inducing living behavior at low temperatures for various alkenes, including internal ones. mdpi.comresearchgate.net

Comparative Polymerization Kinetics of Linear Internal and Terminal Octene Isomers

The position of the double bond within the octene monomer has a profound impact on the rate of polymerization. Studies comparing the polymerization of various linear octene isomers using the same α-diimine nickel catalyst systems have established a clear hierarchy in reactivity. acs.orgfigshare.com

The terminal olefin, 1-octene (B94956), consistently shows the highest rate of polymerization. acs.orgfigshare.comresearchgate.net Among the internal olefins, the reactivity decreases as the double bond moves further from the chain end. The established order of polymerization rates is:

1-octene > this compound ≥ trans-2-octene ≫ trans-3-octene acs.orgfigshare.comresearchgate.netresearchgate.net

This trend is attributed to the increasing steric hindrance around the double bond, which makes coordination and insertion into the catalyst's active site more difficult for internal olefins compared to the more accessible terminal olefin. researchgate.netwisc.edu While this compound is less reactive than 1-octene, it polymerizes at a comparable or slightly faster rate than trans-2-octene and significantly faster than trans-3-octene. acs.orgfigshare.com The resulting polymers from trans-2-octene and this compound are typically amorphous materials with low glass transition temperatures of approximately -66 °C. acs.orgfigshare.com

| Monomer | Relative Polymerization Rate | Resulting Polymer Characteristics | Ref |

| 1-Octene | Highest | Semicrystalline (via chain-straightening) or branched amorphous depending on catalyst | acs.orgfigshare.comacs.org |

| This compound | Intermediate | Amorphous, constant branching density, low T₉ (~ -66 °C) | acs.orgfigshare.com |

| trans-2-Octene | Intermediate | Amorphous, lower branching density (due to isomerization), low T₉ (~ -66 °C) | acs.orgfigshare.com |

| trans-3-Octene | Lowest | - | acs.orgfigshare.com |

Applications of Trans 4 Octene As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of High-Value Linear Aldehydes

A significant application of trans-4-octene (B86139) is its use as a precursor for the synthesis of n-nonanal, a high-value linear aldehyde. rsc.orgcapes.gov.brrsc.orgalkalisci.comresearchgate.net This transformation is typically achieved through an isomerization-hydroformylation tandem reaction. capes.gov.brresearchgate.net In this process, the internal double bond of this compound is first isomerized to a terminal position, forming 1-octene (B94956), which then undergoes hydroformylation to produce n-nonanal. researchgate.netacs.org

Rhodium-based catalysts, particularly those with phosphite (B83602) ligands like BIPHEPHOS, have proven to be highly effective for this reaction. rsc.orgcapes.gov.brrsc.orgresearchgate.net Research has demonstrated that using a rhodium-BIPHEPHOS catalyst system under specific conditions (e.g., 125 °C and 20 bar of syngas) can lead to high yields and selectivities for n-nonanal. capes.gov.brresearchgate.net For instance, in toluene (B28343) as a solvent, an 88% yield of n-nonanal has been reported. capes.gov.brresearchgate.net The selectivity can be further improved to 95% by using propylene (B89431) carbonate as the solvent. capes.gov.brresearchgate.net This solvent also facilitates catalyst recycling, a crucial aspect for industrial applications due to the high cost of rhodium. rsc.orgcapes.gov.br

The use of temperature-dependent multi-component solvent (TMS) systems has also been explored to enhance catalyst separation and reduce leaching. rsc.orgntnu.no While high conversions of this compound (around 99%) and good selectivities for n-nonanal (79-90%) have been achieved in a TMS system of propylene carbonate/dodecane (B42187)/p-xylene (B151628), significant rhodium leaching was observed. ntnu.no

Table 1: Isomerizing Hydroformylation of this compound to n-Nonanal

| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | n-Nonanal Yield (%) | n-Nonanal Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Rh(acac)(CO)₂ / BIPHEPHOS | Toluene | 125 | 20 | 88 | 89 | capes.gov.brresearchgate.net |

| Rh(acac)(CO)₂ / BIPHEPHOS | Propylene Carbonate | 125 | 20 | - | 95 | capes.gov.brresearchgate.net |

| Rhodium/BiphePhos | - | 125 | 20 | 75 | 89 | acs.org |

| Rhodium/tetraphosphine | - | 125 | 10 | - | >47 | acs.orguni-konstanz.de |

This table presents data from various studies on the synthesis of n-nonanal from this compound, highlighting the reaction conditions and outcomes.

Enabling Intermediate for the Derivatization of Functionalized Aliphatic Compounds

The double bond in this compound provides a reactive site for a variety of functionalization reactions, making it a key intermediate for the synthesis of diverse aliphatic compounds. alkalisci.comcymitquimica.com These reactions allow for the introduction of different functional groups, leading to a wide range of derivatives.

Some notable derivatization reactions of this compound include:

Aziridination: The reaction of this compound with an N-source, such as chloramine-T, in the presence of a zirconooxaziridine catalyst, produces the corresponding trans-aziridine with good yield and high diastereoselectivity. rsc.org

Hydroamination: Catalytic asymmetric hydroamination of this compound can be used to synthesize enantioenriched branched aliphatic amines. nih.gov Using a copper-based catalyst with a chiral ligand, the desired amine product can be obtained with high enantioselectivity. nih.gov

Dehydrogenative Heck Reaction: A cobalt-catalyzed allylic selective dehydrogenative Heck reaction allows for the coupling of this compound with arenes, leading to allylic-substituted aromatic compounds with high regio- and stereoselectivity. rsc.orgsemanticscholar.org

Remote Asymmetric Hydroalkylation: Nickel-catalyzed remote asymmetric hydroalkylation of this compound with racemic α-bromo amides can produce highly enantioenriched terminal alkylation products.

Synthesis of other functionalized compounds: this compound is also a precursor for the synthesis of 4-isopropyloctane, diastereoisomeric 4-(difluoroiodomethyl)-5-iodooctane, siliranes, and m-dioxanes. alkalisci.com

Integration into the Synthesis of Polymeric Materials (e.g., Unsaturated Polyesters)

This compound and its derivatives are valuable monomers for the synthesis of various polymeric materials, including unsaturated polyesters and periodically branched polymers. alkalisci.com

The synthesis of aliphatic unsaturated polyesters can be achieved through the polycondensation of diols derived from this compound, such as this compound-1,8-diol, with dicarboxylic acids or their derivatives. researchgate.netacs.orgresearchgate.net For instance, the polycondensation of cis- or this compound-1,8-diol with sebacoyl dichloride or isophthaloyl dichloride selectively forms cyclic unsaturated polyesters. researchgate.netacs.org These cyclic polyesters can then undergo ring-opening metathesis polymerization (ROMP) or cross-metathesis with other olefins to produce linear polyesters with controlled molecular weights and end-group functionalities. researchgate.netacs.org

Furthermore, α-diimine nickel(II) catalysts can be used for the precision chain-walking polymerization of this compound. nih.govresearchgate.netacs.org This process yields high molecular weight polymers with propyl and butyl branches. nih.govresearchgate.net The branching structure of the resulting polymer can be controlled by the specific nickel complex used and the polymerization temperature. nih.govresearchgate.net At lower temperatures, a higher degree of 1,5-regioselectivity can be achieved, leading to polymers with a more regular, periodically branched structure, such as poly(1-propylpentan-1,5-diyl). nih.govresearchgate.net

Table 2: Polymerization of this compound

| Polymerization Method | Catalyst | Resulting Polymer | Key Features | Reference |

|---|---|---|---|---|

| Polycondensation | - | Unsaturated Polyester | Formed from this compound-1,8-diol | researchgate.netacs.orgresearchgate.net |

| Chain-Walking Polymerization | α-Diimine Nickel(II) | Periodically Branched Polymer | High molecular weight, propyl and butyl branches | nih.govresearchgate.netacs.org |

This table summarizes the different polymerization methods involving this compound and the characteristics of the resulting polymers.

Contribution to Stereocontrolled Synthesis of Complex Organic Intermediates

The stereochemistry of the double bond in this compound allows for its use in stereocontrolled reactions to synthesize complex organic intermediates with defined stereocenters. The trans configuration of the starting material often dictates the stereochemical outcome of the reaction.

One example is the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly involving the oxidation of this compound with a hypervalent iodine(III) reagent in the presence of a carboxylic acid and a silyl (B83357) enol ether. mdpi.comresearchgate.net The reaction proceeds through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, and the subsequent trapping of this cation with the silyl enol ether leads to the formation of a chiral racemic dioxolane product as a single diastereomer. mdpi.comresearchgate.net

In another example, the azo-ene reaction of this compound with di-(-)-menthyl diazendicarboxylate provides a route to chiral hydroxylated farnesene (B8742651) derivatives. researchgate.net The stereochemistry of the starting alkene influences the stereochemical outcome of this ene reaction.

Furthermore, the stereospecific aziridination of this compound yields the corresponding trans-aziridine, highlighting the retention of stereochemistry in this transformation. rsc.org These examples demonstrate the utility of this compound as a building block for constructing molecules with specific three-dimensional arrangements, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.

Advanced Theoretical and Computational Chemistry Studies of Trans 4 Octene Systems

Quantum Chemical Calculations of Reaction Energetics, Transition States, and Intermediates (e.g., Criegee Intermediates, Iodo Intermediates)

Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms involving trans-4-octene (B86139) at a molecular level. These computational methods allow for the characterization of high-energy, transient species like transition states and reaction intermediates, which are often difficult to study experimentally.

A significant area of study is the gas-phase ozonolysis of this compound. This reaction is environmentally important as it contributes to the formation of secondary organic aerosols (SOA). During ozonolysis, the ozone molecule adds across the double bond to form a primary ozonide, which then decomposes into a carbonyl compound (butanal) and a carbonyl oxide, commonly known as a Criegee intermediate (CI). For the symmetric this compound, this process yields a C4 Criegee intermediate, specifically C3H7CHOO. copernicus.org Computational studies, often based on quantum chemistry, have been used to model the potential energy surface of this reaction, showing it to be highly exothermic. acs.org

A portion of the Criegee intermediates are formed with a high degree of internal energy, leading to fragmentation and the formation of OH radicals, a key atmospheric oxidant. The remainder are collisionally stabilized (sCI) and can participate in further reactions. osti.gov Experimental studies have determined the prompt OH yield from the ozonolysis of a series of symmetric alkenes. For this compound, the OH yield is relatively small, reported as 0.7%, which is consistent with trends observed for other disubstituted alkenes. mdpi.com

Table 1: Experimentally Determined OH and H Yields from the Ozonolysis of Symmetric Alkenes

Data sourced from Reference mdpi.com. Note: The OH yield for this compound is listed as 4.8 ± 0.5% in the table within the source, while the text of the same source describes the H yield for this compound as 0.7% and notes that OH yields for disubstituted alkenes are intermediate.

Furthermore, these stabilized C4 Criegee intermediates (C4H8O2) have been identified as the repeating chain units in oligomers found in SOA, confirming their central role in aerosol formation. acs.org

Quantum chemical calculations have also been applied to understand other reactions. For instance, in the oxidation of this compound with hypervalent iodine reagents, calculations can help elucidate the formation of intermediates like 1,3-dioxolan-2-yl cations, which are then trapped to form substituted 1,3-dioxolanes. nih.gov Similarly, understanding the energetics of phosphinidene (B88843) transfer to this compound benefits from computational analysis to support the proposed mechanisms and spin states of the reactive intermediates. umn.edu

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Condensed Phase Behavior

While direct molecular dynamics (MD) simulations specifically detailing the bulk liquid phase of pure this compound are not extensively documented in the provided literature, the principles of MD are widely applied to similar molecules to understand condensed-phase properties. MD simulations model the behavior of a system by calculating the forces between atoms and integrating Newton's laws of motion over time, providing insight into properties like density, viscosity, diffusion, and the structural arrangement of molecules. researchgate.netresearchsolutions.com

Force fields are a critical component of MD simulations, defining the potential energy of the system as a function of atomic coordinates. dntb.gov.ua For unsaturated hydrocarbons like this compound, united-atom force fields (where groups like -CH3, -CH2-, and -CH= are treated as single interaction sites) such as TraPPE (Transferable Potentials for Phase Equilibria) are often developed by fitting parameters to experimental vapor-liquid phase equilibria of representative molecules like 1-butene (B85601) and cis-2-butene. osti.gov These force fields can then be used to predict the properties of longer-chain alkenes.

An experimental technique that provides data comparable to what can be derived from MD simulations is the measurement of intermolecular forces through vibrational spectroscopy. acs.org Studies on this compound in both its pure liquid form and in a methanol (B129727) solution have measured the pressure-induced shifts in the C=C bond's vibrational frequency. acs.orgacs.org These shifts are then used to calculate the average force exerted on the bond by the surrounding molecules. The findings indicate that the force on the C=C bond increases with pressure. For instance, in pure this compound, the force increases by approximately 4.27 pN as the pressure rises to 1.01 GPa. This technique provides a direct probe of the intermolecular interactions and the local environment within the condensed phase. acs.org

Table 2: Pressure-Induced Vibrational Frequency Shifts and Intermolecular Force on the C=C Bond of this compound

Data adapted from Reference acs.org. Note: The source provides slightly different pressure/shift values in its table and text; the values presented here are a consistent set from the source's table data.

These experimental results serve as valuable benchmarks for validating and refining force fields used in MD simulations of alkenes and their mixtures.

Application of Density Functional Theory (DFT) in Catalyst Design and Adsorption Phenomena

Density Functional Theory (DFT) has become an indispensable tool in catalysis research, providing deep insights into reaction mechanisms, catalyst structure-activity relationships, and surface adsorption phenomena at the electronic level. For reactions involving this compound, DFT calculations are crucial for designing selective catalysts and understanding how the substrate interacts with the catalyst surface.

One prominent application is in the tandem isomerization-hydroformylation of internal olefins like this compound to produce valuable linear aldehydes such as n-nonanal. dntb.gov.ua DFT studies on rhodium-BIPHEPHOS catalyst systems have been used to investigate the reaction mechanism and energetics. These calculations help explain how the catalyst facilitates the isomerization of the double bond from the internal position to the terminal position, which is a prerequisite for highly regioselective hydroformylation. dntb.gov.ua

Similarly, in the isomerization-hydroboration of this compound, DFT calculations have been employed to study a series of first-row transition metal catalysts (Mn, Fe, Co, Ni). These studies revealed that the catalytic activity and selectivity are strongly dependent on the metal's spin-state energetics. For example, the (PN)FeH catalyst can access a lower energy barrier for migratory insertion through a spin crossover mechanism, leading to high reactivity. In contrast, the manganese analogue has a much slower migratory insertion rate due to the lack of a viable spin crossover pathway, resulting in poor yields. This demonstrates how DFT can rationalize experimental outcomes and guide the selection of the optimal metal center for a desired transformation.

Table 3: Overview of Catalytic Systems for this compound Studied with DFT

Information sourced from References dntb.gov.ua.

DFT is also fundamental to understanding adsorption phenomena, which is the initial step in any heterogeneous catalytic process. By calculating the adsorption energies of reactants, intermediates, and products on a catalyst surface, DFT can predict the most stable adsorption sites and configurations. For a molecule like this compound, DFT can model its adsorption on various metal surfaces, clarifying how the π-bond interacts with the surface d-orbitals. This understanding is key to designing catalysts that bind the reactant strongly enough to activate it but weakly enough to allow for product desorption, a principle that governs catalytic activity and selectivity.

Examination of Stereochemical Influences on Electronic Structure and Reactivity Profiles

The stereochemistry of a molecule, which describes the three-dimensional arrangement of its atoms, profoundly influences its physical properties and chemical reactivity. In this compound, the trans configuration of the propyl groups across the C=C double bond dictates its electronic structure and steric profile, which in turn governs its reactivity in stereospecific and stereoselective reactions.

Similarly, the oxidation of alkenes using hypervalent iodine(III) reagents shows a high degree of stereospecificity. When this compound is reacted with PhI(OAc)2 in the presence of acetic acid and a trapping reagent, it stereospecifically yields the racemic form of the resulting 1,3-dioxolane (B20135) product, whereas cis-4-octene (B1353254) yields the meso form. nih.gov This outcome indicates that the reaction proceeds through an intermediate that maintains the original stereochemical information of the alkene.

Table 4: Comparison of Stereochemical Outcomes for Reactions of cis- and this compound

Information sourced from References nih.govumn.edu.

The electronic structure associated with the trans geometry also affects reaction kinetics and catalyst interactions. In the isomerization-hydroboration of octenes, both cis- and this compound are converted efficiently by iron and cobalt catalysts. However, the initial interaction and subsequent migratory insertion steps are influenced by the alkene's geometry. Computational studies like DFT are essential for mapping the potential energy surfaces for both isomers and revealing how subtle differences in their electronic and steric profiles can lead to different transition state energies, although in this specific catalytic system, both isomers proved to be viable substrates. The planarity of the double bond and the spatial disposition of the alkyl chains in this compound create a unique electronic environment that is critical in determining the pathways of these complex chemical transformations.

Advanced Analytical Methodologies for the Characterization of Trans 4 Octene and Its Reaction Products

Application of High-Resolution Spectroscopic Techniques (e.g., NMR, IR, Raman Spectroscopy) for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of trans-4-octene (B86139). Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's framework and bonding. mt.comedinst.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the microstructure of polymer chains and small molecules. kobv.de High-resolution ¹H and ¹³C NMR spectroscopy provide definitive information about the connectivity and chemical environment of atoms within the this compound molecule. In ¹H NMR, the chemical shifts and coupling constants of the vinylic protons are characteristic of the trans configuration of the double bond. Similarly, ¹³C NMR offers distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the propyl side chains. kobv.deresearchgate.net Two-dimensional NMR techniques can further confirm the structural assignments. d-nb.info The sensitivity of modern NMR also allows for its use in monitoring reactions in real-time. researchgate.net

Infrared (IR) and Raman Spectroscopy are vibrational techniques that probe the functional groups within a molecule. For alkenes, IR spectroscopy is particularly useful for identifying the C-H stretching vibrations of the vinyl group (typically 3100-3000 cm⁻¹) and the out-of-plane C-H bending (wagging) vibrations (1000-600 cm⁻¹). spectroscopyonline.com The C=C stretching vibration for a trans-disubstituted alkene like this compound is expected in the 1680-1660 cm⁻¹ region. spectroscopyonline.com A characteristic feature for trans alkenes is a strong absorbance band around 965 cm⁻¹, corresponding to the out-of-plane C-H wag. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the C=C stretch in symmetrical trans alkenes can be weak in the IR spectrum due to a small change in dipole moment, it often produces a strong signal in the Raman spectrum due to the significant change in polarizability during the vibration. mt.coms-a-s.org For instance, the double bond vibration for a trans isomer like elaidic acid appears at 1669 cm⁻¹ in the Raman spectrum. mdpi.com This makes Raman spectroscopy particularly sensitive to the carbon backbone and symmetric bonds. mt.com

| Spectroscopic Technique | Key Feature for this compound | Typical Spectral Region | Structural Information Provided |

|---|---|---|---|

| ¹H NMR | Vinylic Protons | ~5.4 ppm | Confirms presence and trans geometry of the double bond. |

| ¹³C NMR | Olefinic Carbons | ~130 ppm | Identifies the sp² carbons of the C=C double bond. nih.gov |

| IR Spectroscopy | C-H Wag (out-of-plane bend) | ~965 cm⁻¹ | Characteristic "fingerprint" for a trans-disubstituted alkene. spectroscopyonline.comnist.gov |

| IR Spectroscopy | C=C Stretch | 1680 - 1660 cm⁻¹ | Indicates the presence of a disubstituted double bond. spectroscopyonline.com |

| Raman Spectroscopy | C=C Stretch | ~1670 cm⁻¹ | Strong signal confirms the symmetric C=C bond, complementary to IR. mdpi.com |

Advanced Chromatographic Separations Coupled with Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound and its reaction products. It excels at separating complex mixtures and providing both qualitative identification and quantitative measurement of the individual components. d-nb.inforesearchgate.net

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For alkene isomers, high-resolution capillary columns are essential. researchgate.netvurup.sk The separation of the 93 possible acyclic octene isomers, including positional and geometric isomers like cis- and this compound, has been demonstrated using long capillary columns coated with stationary phases like polydimethylsiloxane. researchgate.netresearchgate.net The retention time of a compound is a characteristic property under specific GC conditions, allowing for its identification when compared to known standards. researchgate.net